2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt
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Overview
Description
2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt is a chemical compound with the molecular formula C15H8F6Na2O2 and a molecular weight of 380.19 g/mol . This compound is known for its unique structure, which includes hexafluoropropane and phenolate groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves several steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a phenol derivative under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves its interaction with various molecular targets. The phenolate group can form strong hydrogen bonds with biological molecules, while the hexafluoropropane group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt is unique due to its combination of hexafluoropropane and phenolate groups. Similar compounds include:
Bisphenol A (BPA): Known for its use in plastics, BPA has a similar phenolic structure but lacks the fluorinated groups.
Bisphenol S (BPS): Another analog used in industrial applications, BPS also lacks the fluorinated groups present in disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXQPALCMNDKC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6Na2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421938 |
Source
|
Record name | BIS-AF-Sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74938-83-3 |
Source
|
Record name | BIS-AF-Sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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